Disodium 3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-8-hydroxynaphthalene-1,5-disulphonate
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Overview
Description
Disodium 3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-8-hydroxynaphthalene-1,5-disulphonate is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-8-hydroxynaphthalene-1,5-disulphonate involves multiple steps, starting with the preparation of the pyrimidine derivative. The key steps include:
Chlorination and Fluorination: The pyrimidine ring is chlorinated and fluorinated to introduce the chloro and difluoro groups.
Amination: The chlorinated and fluorinated pyrimidine is then reacted with an amine to form the amino derivative.
Coupling Reaction: The amino derivative is coupled with 8-hydroxynaphthalene-1,5-disulphonic acid under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions in batch reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Disodium 3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-8-hydroxynaphthalene-1,5-disulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and quinone compounds, which have distinct chemical and physical properties.
Scientific Research Applications
Disodium 3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-8-hydroxynaphthalene-1,5-disulphonate is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms, including:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Protein Interactions: It interacts with proteins, affecting their structure and function.
Signal Transduction Pathways: It can modulate cellular signaling pathways, leading to changes in cellular behavior.
Comparison with Similar Compounds
Disodium 3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-8-hydroxynaphthalene-1,5-disulphonate is unique due to its specific combination of functional groups. Similar compounds include:
- Disodium 3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-5-hydroxybenzenesulphonate
- Disodium 3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-4-hydroxybenzenesulphonate
These compounds share similar structural features but differ in their reactivity and applications.
Properties
CAS No. |
84145-63-1 |
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Molecular Formula |
C14H6ClF2N3Na2O7S2 |
Molecular Weight |
511.8 g/mol |
IUPAC Name |
disodium;3-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-8-hydroxynaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C14H8ClF2N3O7S2.2Na/c15-11-12(16)19-14(17)20-13(11)18-5-3-6-8(28(22,23)24)2-1-7(21)10(6)9(4-5)29(25,26)27;;/h1-4,21H,(H,18,19,20)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
YXOLLIPXYBOHPC-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C2C=C(C=C(C2=C1O)S(=O)(=O)[O-])NC3=C(C(=NC(=N3)F)F)Cl)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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